3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine
Overview
Description
3-Chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine, also known as CFPP, is a heterocyclic compound composed of a pyrazole ring with a chlorine atom and a fluoropyridine substituent. It is a highly versatile molecule with a wide range of applications in the field of medicinal and synthetic chemistry. CFPP is known to possess a variety of biological activities, including antifungal, anti-inflammatory and anti-tumor properties. It is also used as an intermediate in the synthesis of a variety of other compounds, such as pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine has been used extensively in scientific research due to its wide range of biological activities. It has been used as a tool to study the structure and function of various enzymes, receptors, and other proteins. It has also been used to study the effects of various drugs on the body and to investigate the mechanisms of action of various drugs. 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes.
Mechanism Of Action
The exact mechanism of action of 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine is not yet fully understood. However, it is believed that 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine binds to certain proteins and enzymes in the body, which leads to a variety of biological effects. For example, 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine has been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in cell proliferation and tumor growth.
Biochemical And Physiological Effects
3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and anti-tumor properties. Additionally, 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine has been shown to inhibit the activity of the enzymes cyclooxygenase-2 (COX-2) and ornithine decarboxylase (ODC), which are involved in inflammation and cell proliferation, respectively. Furthermore, 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter.
Advantages And Limitations For Lab Experiments
The use of 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine in laboratory experiments has several advantages. It is a highly versatile molecule with a wide range of applications. Additionally, it is relatively inexpensive and easy to synthesize. Furthermore, 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine has been shown to have a variety of biological activities, making it a useful tool for studying the effects of various drugs on the body.
However, there are also some limitations to using 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine in laboratory experiments. It is a relatively new compound, and its exact mechanism of action is not yet fully understood. Additionally, 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine is a highly reactive compound, and it can be difficult to control the concentration of the compound in a laboratory setting.
Future Directions
Given the wide range of biological activities of 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine, there are numerous potential future directions for research. Further research is needed to understand the exact mechanism of action of 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine and to identify new potential applications. Additionally, further research is needed to optimize the synthesis of 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine and to develop new methods for synthesizing the compound. Furthermore, further research is needed to develop new methods for controlling the concentration of 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine in laboratory experiments. Finally, further research is needed to investigate the potential therapeutic applications of 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine and to develop new drugs based on the compound.
properties
IUPAC Name |
3-chloro-1-(5-fluoropyridin-3-yl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4/c9-8-7(11)4-14(13-8)6-1-5(10)2-12-3-6/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLADHWLUHMPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)N2C=C(C(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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